molecular formula C19H19FN2O3S B2852686 N-(4-fluorobenzyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898411-56-8

N-(4-fluorobenzyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2852686
CAS No.: 898411-56-8
M. Wt: 374.43
InChI Key: YSZKNDOSBJXPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a sulfonamide derivative featuring a fused pyrroloquinoline scaffold substituted with a 4-fluorobenzyl group.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-12-17-10-16(9-14-3-2-8-22(18(14)17)19(12)23)26(24,25)21-11-13-4-6-15(20)7-5-13/h4-7,9-10,12,21H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZKNDOSBJXPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-fluorobenzyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C16H19FN4O3S
  • Molecular Weight : 334.35 g/mol
  • SMILES Notation : CN1C(=O)C(=C(N=C1C(C)(C)N)C(=O)NCc2ccc(F)cc2)O

This structure includes a pyrroloquinoline core, which is known for its biological activity across various therapeutic areas.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrroloquinoline framework followed by sulfonamide modification. Recent advancements in synthetic methodologies have improved yields and selectivity for this compound.

Antimicrobial Activity

Research indicates that compounds similar to N-(4-fluorobenzyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline have demonstrated notable antimicrobial properties. For instance:

Compound Target Bacteria Activity
N-(4-fluorobenzyl)-1-methyl...Staphylococcus aureusModerate
N-(4-fluorobenzyl)-1-methyl...Escherichia coliStrong
N-(4-fluorobenzyl)-1-methyl...Pseudomonas aeruginosaWeak

These findings suggest that the compound may serve as a potential lead for the development of new antibiotics.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

Enzyme IC50 Value (µM) Effect
Acetylcholinesterase (AChE)12.5Strong Inhibitor
Urease15.0Moderate Inhibitor

Inhibitory activity against AChE is particularly noteworthy due to its implications for treating neurological disorders such as Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of N-(4-fluorobenzyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline is influenced by structural modifications. Key factors include:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding interactions with target sites.
  • Sulfonamide Group : This moiety is crucial for antibacterial activity and enzyme inhibition.

Case Studies

Several studies have explored the efficacy of this compound in various biological assays:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxicity against several cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 25 µM.
  • Antiviral Properties : Preliminary data suggest potential antiviral activity against HIV and other viruses through inhibition of viral replication mechanisms.

Comparison with Similar Compounds

Target Compound vs. 2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

The closest analog, 2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (), shares the pyrroloquinoline core and sulfonamide group but differs in the substituent at the sulfonamide nitrogen. Key comparative data are summarized below:

Property Target Compound (Hypothetical) Analog from
Molecular Formula C₂₃H₂₀FN₃O₃S (estimated) C₂₃H₂₀N₂O₄S
Molecular Weight ~449.49 g/mol (calculated) 420.49 g/mol
logP ~4.5 (predicted) 4.22
Hydrogen Bond Acceptors 7 (estimated) 7
Polar Surface Area ~65–70 Ų (estimated) 65.24 Ų

Structural Implications :

  • The fluorine atom may confer metabolic stability by resisting oxidative degradation, a common advantage of fluorinated aromatics in drug design .

Comparison with Pyrazolo-Pyrimidine Sulfonamides

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () shares a sulfonamide group but features a pyrazolo-pyrimidine core instead of pyrroloquinoline. Key differences include:

  • Fluorine Positioning : Both compounds utilize fluorine in aromatic substituents, but the chromen-4-one moiety in ’s compound introduces additional hydrogen-bond acceptors (e.g., ketone oxygen), which could influence solubility and protein interactions .

Comparison with Triazolo-Pyridine Derivatives

EP 3 532 474 B1 () describes 5-fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-N-(quinolin-8-yl)benzamide, which highlights:

  • Heterocyclic Diversity: The triazolo-pyridine core contrasts with the pyrroloquinoline system, demonstrating how scaffold variation impacts pharmacokinetics. For instance, the triazolo group may increase metabolic stability but reduce blood-brain barrier penetration compared to sulfonamides.
  • Biological Targets : Sulfonamides (as in the target compound) are often associated with carbonic anhydrase or protease inhibition, while benzamide derivatives () may target kinases or GPCRs .

Key Research Findings and Data Gaps

  • Computational Predictions : The target compound’s logSw (aqueous solubility) is estimated to be approximately -4.3, similar to its analog in , suggesting moderate solubility challenges .
  • Synthetic Feasibility : The use of Suzuki-Miyaura coupling (implied in ) or sulfonylation reactions (as in ) could be applicable for synthesizing the target compound.
  • Data Limitations: No direct biological activity or crystallographic data (e.g., SHELX-refined structures) are available for the target compound, necessitating further experimental validation .

Q & A

Q. What are the critical steps for synthesizing N-(4-fluorobenzyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, and how can reaction conditions be optimized?

The synthesis of structurally related sulfonamide-pyrroloquinoline derivatives typically involves:

  • Coupling reactions : Sulfonamide formation via activation of sulfonic acid groups using coupling agents like EDC or DCC in solvents such as DMF or DMSO .
  • Cyclization steps : Formation of the pyrroloquinoline core under controlled temperatures (e.g., 60–80°C) with catalysts like p-toluenesulfonic acid .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the product .
    Optimization : Reaction monitoring via TLC or HPLC is critical to adjust solvent polarity (e.g., dichloromethane/ethyl acetate gradients) and minimize byproducts .

Q. How does the fluorine substitution on the benzyl group influence the compound’s electronic and steric properties?

  • Electronic effects : The electron-withdrawing fluorine atom increases the electrophilicity of the benzyl group, enhancing interactions with nucleophilic residues in biological targets .
  • Steric impact : Fluorine’s small atomic radius minimizes steric hindrance, allowing better binding to hydrophobic pockets in enzymes or receptors .
  • Stability : Fluorinated derivatives often exhibit improved metabolic stability compared to non-fluorinated analogs .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the sulfonamide linkage, pyrroloquinoline core, and fluorobenzyl group .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula and detect isotopic patterns from fluorine .
  • X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to specific biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) based on the compound’s sulfonamide and fluorobenzyl moieties .
  • MD simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to evaluate hydrophobic interactions and hydrogen bonding .
  • QSAR modeling : Correlate structural features (e.g., fluorine position, sulfonamide geometry) with activity data from analogs .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Meta-analysis : Compare bioassay conditions (e.g., cell lines, incubation times) across studies to identify variables affecting IC50_{50} values .
  • SAR studies : Systematically modify substituents (e.g., replacing fluorine with chlorine or methyl groups) to isolate pharmacophoric elements .
  • Orthogonal assays : Validate activity using complementary methods (e.g., enzymatic assays vs. cell viability tests) .

Q. How can impurities in synthetic batches be characterized and mitigated?

  • HPLC-MS : Identify byproducts (e.g., incomplete sulfonamide coupling or oxidation byproducts) .
  • Process optimization : Use inert atmospheres (N2_2/Ar) to prevent oxidation and optimize stoichiometry of reagents .
  • Crystallography : Co-crystallize impurities with the target compound to study their structural impact .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use chiral stationary phases in HPLC or employ asymmetric catalysis (e.g., Sharpless epoxidation) for stereocontrol .
  • Reaction monitoring : In-line FTIR or Raman spectroscopy to track enantiomeric excess in real time .
  • Scale-up risks : Aggregation or racemization at high concentrations; mitigate with low-temperature reactions and polar aprotic solvents .

Methodological Recommendations

Q. Experimental Design for SAR Studies

  • Variable selection : Test substituents at the 4-fluorobenzyl (e.g., replacing F with Cl, CF3_3) and sulfonamide positions .
  • Control groups : Include analogs without the pyrroloquinoline core to isolate its contribution to bioactivity .
  • Dose-response curves : Use at least six concentrations to calculate precise EC50_{50}/IC50_{50} values .

Q. Data Contradiction Analysis Workflow

Reproduce experiments : Confirm assay conditions (pH, temperature, solvent) match literature protocols .

Cross-validate : Compare results across multiple labs or techniques (e.g., SPR vs. ITC for binding affinity) .

Statistical rigor : Apply ANOVA or t-tests to assess significance of discrepancies .

Key Research Gaps

  • Structural data : No X-ray or cryo-EM structures of the compound bound to targets are available; prioritize crystallography studies .
  • In vivo pharmacokinetics : Limited data on bioavailability and metabolism; recommend radiolabeling for ADME studies .
  • Toxicity profiling : Absence of acute/chronic toxicity data; initiate zebrafish or rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.